molecular formula C9H6ClFN2O2 B13918589 5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13918589
M. Wt: 228.61 g/mol
InChI Key: OCCKBFJWIBUDOY-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring, and is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under specific conditions . The reaction is carried out at elevated temperatures, typically around 50°C, to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .

Properties

Molecular Formula

C9H6ClFN2O2

Molecular Weight

228.61 g/mol

IUPAC Name

5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H6ClFN2O2/c1-3-6(10)7(11)4-2-5(9(14)15)13-8(4)12-3/h2H,1H3,(H,12,13)(H,14,15)

InChI Key

OCCKBFJWIBUDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(NC2=N1)C(=O)O)F)Cl

Origin of Product

United States

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